Cas no 161282-93-5 ((E)-(2-Cyclopentylethenyl)boronic Acid)

(E)-(2-Cyclopentylethenyl)boronic acid is a specialized boronic acid derivative featuring a cyclopentyl-substituted ethenyl group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its stable boronic acid moiety facilitates efficient carbon-carbon bond formation with aryl or vinyl halides. The cyclopentyl group enhances steric and electronic properties, potentially improving selectivity in catalytic transformations. Its well-defined structure makes it suitable for applications in pharmaceutical intermediates and advanced material synthesis. The compound is typically handled under inert conditions due to boronic acid sensitivity to protodeboronation. Proper storage in a cool, dry environment is recommended to maintain stability.
(E)-(2-Cyclopentylethenyl)boronic Acid structure
161282-93-5 structure
商品名:(E)-(2-Cyclopentylethenyl)boronic Acid
CAS番号:161282-93-5
MF:C7H13BO2
メガワット:139.98792
CID:904567
PubChem ID:45038753

(E)-(2-Cyclopentylethenyl)boronic Acid 化学的及び物理的性質

名前と識別子

    • (E)-(2-Cyclopentylethenyl)boronic Acid
    • 2-(CYCLOPENTYL)ETHENYL-1-BORONIC ACID
    • 2-cyclopentylethenylboronic acid
    • [(1E)-2-Cyclopentylethenyl]boronic Acid
    • [(E)-2-cyclopentylethenyl]boronic acid
    • G64141
    • AKOS006227708
    • BS-21624
    • Boronic acid, [(1E)-2-cyclopentylethenyl]- (9CI)
    • J-009808
    • (E)-(2-Cyclopentylvinyl)boronic acid
    • EN300-7388103
    • (E)-2-(Cyclopentyl)ethenyl-1-boronic acid
    • DB-310135
    • CS-0175300
    • 161282-93-5
    • 2-(cyclopentyl)ethenyl-1-boronic acid, AldrichCPR
    • (1E)-2-Cyclopentylethenyl]boronic Acid
    • (E)-(2-Cyclopentylvinyl)boronicacid
    • インチ: InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2/b6-5+
    • InChIKey: REDSVDRKHXLRKC-AATRIKPKSA-N
    • ほほえんだ: B(C=CC1CCCC1)(O)O

計算された属性

  • せいみつぶんしりょう: 140.10100
  • どういたいしつりょう: 140.1008598g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • ゆうかいてん: 70-72°C
  • PSA: 40.46000
  • LogP: 0.74480

(E)-(2-Cyclopentylethenyl)boronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C988530-2g
(E)-(2-Cyclopentylethenyl)boronic Acid
161282-93-5
2g
$603.00 2023-05-18
Apollo Scientific
OR908337-250mg
2-(Cyclopentyl)ethenyl-1-boronic acid
161282-93-5 96%
250mg
£353.00 2025-02-20
Enamine
EN300-7388103-0.1g
[(E)-2-cyclopentylethenyl]boronic acid
161282-93-5
0.1g
$755.0 2023-07-06
SHENG KE LU SI SHENG WU JI SHU
sc-211398-500 mg
(E)-(2-Cyclopentylethenyl)boronic Acid,
161282-93-5
500MG
¥2,708.00 2023-07-10
Enamine
EN300-7388103-5.0g
[(E)-2-cyclopentylethenyl]boronic acid
161282-93-5
5.0g
$2485.0 2023-07-06
1PlusChem
1P001SRK-50mg
Boronic acid, [(1E)-2-cyclopentylethenyl]- (9CI)
161282-93-5 96% mix TBC as stabilizer
50mg
$65.00 2025-03-20
1PlusChem
1P001SRK-250mg
Boronic acid, [(1E)-2-cyclopentylethenyl]- (9CI)
161282-93-5 96%
250mg
$400.00 2025-02-19
A2B Chem LLC
AA83136-1g
2-(Cyclopentyl)ethenyl-1-boronic acid
161282-93-5 96% mix TBC as stabilizer
1g
$495.00 2024-04-20
Ambeed
A646766-250mg
(E)-(2-Cyclopentylvinyl)boronic acid
161282-93-5 96% mix TBC as stabilizer
250mg
$298.0 2025-03-05
Apollo Scientific
OR908337-100mg
2-(Cyclopentyl)ethenyl-1-boronic acid
161282-93-5 96%
100mg
£206.00 2025-02-20

(E)-(2-Cyclopentylethenyl)boronic Acid 合成方法

(E)-(2-Cyclopentylethenyl)boronic Acid 関連文献

(E)-(2-Cyclopentylethenyl)boronic Acidに関する追加情報

(E)-(2-Cyclopentylethenyl)boronic Acid (CAS No. 161282-93-5): An Overview of Its Properties, Applications, and Recent Research

(E)-(2-Cyclopentylethenyl)boronic Acid (CAS No. 161282-93-5) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a cyclopentyl-substituted ethenyl moiety. The (E) configuration of the double bond adds to its stability and reactivity, making it a valuable building block in various chemical reactions.

The chemical formula of (E)-(2-Cyclopentylethenyl)boronic Acid is C8H13BO2, and it has a molecular weight of approximately 154.09 g/mol. The compound is typically supplied as a white crystalline solid and is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF). Its low toxicity and high chemical stability make it suitable for a wide range of applications in both academic and industrial settings.

In the realm of organic synthesis, (E)-(2-Cyclopentylethenyl)boronic Acid is widely used as a coupling reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The boronic acid group readily reacts with aryl or vinyl halides in the presence of palladium catalysts to form new carbon-carbon bonds, thereby enabling the construction of diverse molecular architectures.

Recent research has highlighted the potential of (E)-(2-Cyclopentylethenyl)boronic Acid in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used to synthesize potent inhibitors of specific enzymes involved in cancer progression. The cyclopentyl substituent provides steric hindrance that can enhance the selectivity and efficacy of these inhibitors, making them promising candidates for further clinical evaluation.

In addition to its applications in medicinal chemistry, (E)-(2-Cyclopentylethenyl)boronic Acid has shown promise in the field of materials science. Researchers at the University of California, Berkeley, have utilized this compound to develop new types of polymer materials with unique optical and electronic properties. By incorporating (E)-(2-Cyclopentylethenyl)boronic Acid into polymer chains, they were able to create materials with enhanced thermal stability and mechanical strength, which could have applications in electronics, sensors, and renewable energy technologies.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies have shown that (E)-(2-Cyclopentylethenyl)boronic Acid exhibits low environmental toxicity and biodegradability under appropriate conditions. This makes it an attractive choice for green chemistry initiatives aimed at reducing the ecological footprint of chemical processes.

In conclusion, (E)-(2-Cyclopentylethenyl)boronic Acid (CAS No. 161282-93-5) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structural features and favorable chemical properties make it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for its use, the importance of this compound is likely to grow even further.

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Amadis Chemical Company Limited
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